molecular formula C9H13NO B14834200 2-Ethyl-4-(methylamino)phenol

2-Ethyl-4-(methylamino)phenol

Cat. No.: B14834200
M. Wt: 151.21 g/mol
InChI Key: YJRCHJFUCDTGAV-UHFFFAOYSA-N
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Description

2-Ethyl-4-(methylamino)phenol is a phenolic derivative characterized by an ethyl group at the ortho position and a methylamino group at the para position relative to the hydroxyl group. Phenolic derivatives are known for their antimicrobial, antioxidant, and biofilm-inhibitory activities, which are influenced by substituent type, position, and electronic effects .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-ethyl-4-(methylamino)phenol

InChI

InChI=1S/C9H13NO/c1-3-7-6-8(10-2)4-5-9(7)11/h4-6,10-11H,3H2,1-2H3

InChI Key

YJRCHJFUCDTGAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of N-methyltyramine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include the use of polar solvents such as water, methanol, or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2-Ethyl-4-(methylamino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(methylamino)phenol involves its interaction with specific molecular targets and pathways. It is known to act as a neurotransmitter, influencing the release and uptake of other neurotransmitters in the brain. The compound may also interact with enzymes and receptors involved in cellular signaling pathways, affecting various physiological processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Ethyl-4-(methylamino)phenol with structurally related compounds from the evidence:

Compound Name Substituents (Position) Melting Point (°C) Key Properties
This compound Ethyl (ortho), Methylamino (para) Not reported Hypothesized enhanced lipophilicity
4-(Methylamino)-2-(phenylsulfonyl)phenol (MSP2) Phenylsulfonyl (ortho) 201–203 (dec.) High thermal stability, electron-withdrawing group
4-(Methylamino)-2-(methylsulfonyl)phenol (MSP4) Methylsulfonyl (ortho) 187–189 (dec.) Moderate solubility, reactive ortho-position
4-[2-(Methylamino)ethyl]phenol Ethyl-linked methylamino (para) Not reported Antioxidant, antimicrobial
2-[(Methylamino)methyl]phenol Methylaminomethyl (ortho) Not reported Anti-biofilm, SarA inhibition

Key Observations :

  • Positional Influence: The ortho-substituted sulfonyl groups in MSP2 and MSP4 enhance steric hindrance, which may limit membrane penetration compared to the ethyl group in this compound .
  • Thermal Stability: Sulfonyl derivatives (MSP2, MSP4) exhibit higher decomposition temperatures than non-sulfonated analogs, suggesting greater stability .
Anti-Biofilm and Antimicrobial Effects
  • 2-[(Methylamino)methyl]phenol: Inhibits S. aureus biofilm formation (>70% at 1.25 µM) by targeting SarA, a virulence regulator. Synergizes with antibiotics (e.g., oxacillin) without cytotoxicity .
  • 4-[2-(Methylamino)ethyl]phenol: Demonstrates antioxidant and antimicrobial activity due to phenol stabilization of free radicals and disruption of microbial membranes .
  • This compound (Hypothesized): The ethyl group may enhance lipid solubility, improving biofilm penetration.

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